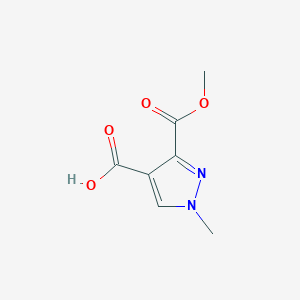

3-(methoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

3-methoxycarbonyl-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c1-9-3-4(6(10)11)5(8-9)7(12)13-2/h3H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKACJSFTZECGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170923-24-6 | |

| Record name | 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of appropriate pyrazole derivatives with methoxycarbonylating agents. One common method is the esterification of 3-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(methoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4,5-dicarboxylic acid derivatives, while reduction can produce pyrazole-4-methanol derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid exhibits promising anticancer properties. Studies have shown that derivatives of pyrazole compounds can inhibit cancer cell proliferation through various mechanisms, including the modulation of specific signaling pathways involved in cell growth and apoptosis. For instance, compounds structurally related to this pyrazole derivative have been explored for their ability to inhibit enzymes critical for tumor growth, making them potential leads for drug development in oncology .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. The presence of the carboxylic acid group is believed to enhance interactions with biological targets involved in inflammatory processes. Research suggests that similar pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a valuable intermediate in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including esterification and amide formation, facilitating the synthesis of more complex organic molecules. This property is particularly useful in the pharmaceutical industry for developing new drugs .

Reactivity and Functionalization

The methoxycarbonyl group enhances the reactivity of the compound, making it suitable for further functionalization. This allows chemists to modify its structure to create derivatives with tailored properties for specific applications, such as improved solubility or bioactivity .

Material Science

Development of New Materials

In material science, this compound can be utilized in the synthesis of novel polymers and materials. Its ability to form stable bonds with other chemical entities makes it a candidate for creating advanced materials with specific mechanical or thermal properties .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A: Anticancer Activity | Investigated the effects on cancer cell lines | Demonstrated significant inhibition of cell proliferation at certain concentrations |

| Study B: Anti-inflammatory Effects | Evaluated enzyme inhibition in inflammatory models | Showed reduced COX activity compared to controls |

| Study C: Synthesis Applications | Explored synthetic routes using this compound | Identified efficient pathways for producing complex pyrazole derivatives |

Mechanism of Action

The mechanism of action of 3-(methoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological activity, synthesis, and applications of pyrazole-4-carboxylic acids are heavily influenced by substituents at the 3-position. Key analogs include:

Key Observations :

- Electronic Effects : The methoxycarbonyl group (-COOCH₃) is less electron-withdrawing than the difluoromethyl (-CF₂H) group but more polar than furyl or thiophene substituents. This influences reactivity in coupling reactions and bioavailability .

- Lipophilicity : DFPA’s -CF₂H group enhances lipophilicity, improving membrane penetration in fungicidal applications. In contrast, the methoxycarbonyl group may balance solubility and permeability for prodrug designs .

3-(Methoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

Oxidation of Pyrazole Esters: Starting from methyl 1-methyl-1H-pyrazole-3-carboxylate, oxidation with KMnO₄ or similar agents could yield the carboxylic acid .

Ester Hydrolysis : Methoxycarbonyl esters (e.g., methyl esters) can be hydrolyzed under basic conditions to form carboxylic acids .

Comparison with DFPA Synthesis :

DFPA is synthesized via multistep routes involving difluoroacetyl fluoride or difluorochloroacetyl chloride, followed by cyclization and hydrolysis . These methods require specialized equipment and generate volatile byproducts, whereas methoxycarbonyl derivatives may be synthesized under milder conditions .

Antifungal Activity

- DFPA Derivatives : Exhibit potent activity against phytopathogenic fungi (e.g., Botrytis cinerea), with MIC values as low as 0.5 µg/mL. Structural optimization of amide side chains enhances efficacy .

- Methoxycarbonyl Analogs: Limited data exists, but ethoxycarbonyl derivatives show moderate antibacterial activity. The methoxy group’s smaller size may improve binding to target enzymes like succinate dehydrogenase (SDH) .

Structure-Activity Relationships (SAR) :

- Substituent Bulk : Bulky groups (e.g., furyl, thiophene) reduce antifungal potency due to steric hindrance, whereas electron-deficient groups (e.g., -CF₂H, -COOCH₃) enhance interaction with SDH .

- Amide vs. Ester Functionalization : Amides of DFPA show higher activity than esters, suggesting that the free carboxylic acid or its conjugate base is critical for target binding .

Biological Activity

3-(Methoxycarbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS Number: 1170923-24-6) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and agricultural applications.

The chemical formula for this compound is C7H8N2O4, with a molecular weight of 184.15 g/mol. The compound features a methoxycarbonyl group and a carboxylic acid group, contributing to its reactivity and biological activity.

| Property | Value |

|---|---|

| Chemical Formula | C7H8N2O4 |

| Molecular Weight | 184.15 g/mol |

| IUPAC Name | 3-methoxycarbonyl-1-methylpyrazole-4-carboxylic acid |

| PubChem CID | 25247553 |

Antifungal Activity

Recent studies have demonstrated that compounds related to this compound exhibit significant antifungal properties. For instance, a series of pyrazole derivatives were synthesized and tested against various phytopathogenic fungi. The results indicated that certain derivatives displayed moderate to excellent antifungal activity, outperforming established fungicides like boscalid in some assays .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often linked to their structural features. In a study evaluating the antifungal activity of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, it was found that modifications in the side chains significantly influenced their efficacy against fungal strains. The carbonyl oxygen atom in these compounds was identified as crucial for forming hydrogen bonds with target proteins involved in fungal metabolism .

Case Study 1: Antifungal Efficacy

In vitro assays conducted on a series of synthesized pyrazole derivatives revealed that N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide exhibited superior antifungal activity against seven different phytopathogenic fungi, suggesting that the introduction of specific substituents can enhance biological activity .

Case Study 2: Molecular Docking Studies

Molecular docking studies have provided insights into the interaction mechanisms between pyrazole derivatives and their biological targets. For example, the docking of N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide with succinate dehydrogenase (SDH) revealed key hydrogen bond formations that correlate with observed antifungal activities .

Safety and Toxicity

While exploring the biological activities of this compound, safety data indicate potential hazards. The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and may cause eye irritation (H319). Proper handling and safety precautions are essential when working with this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.